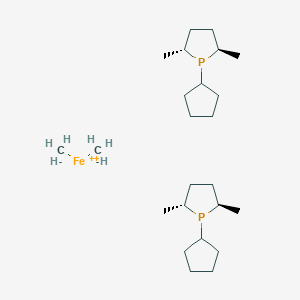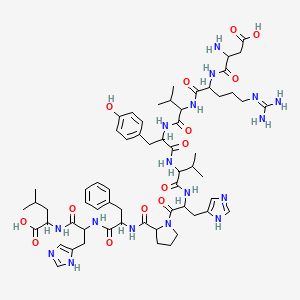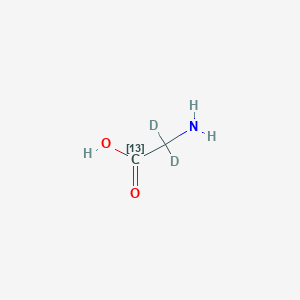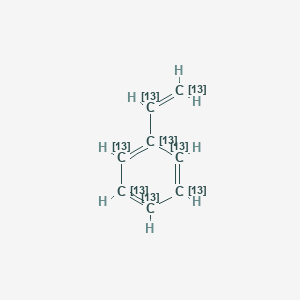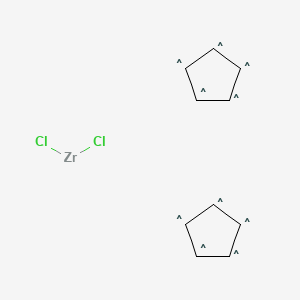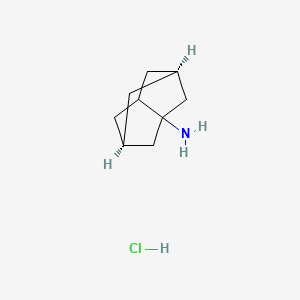
Kayarad HX-220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kayarad HX-220 is a chemical compound with the molecular formula C28H44O10 and a molecular weight of 540.65 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kayarad HX-220 involves multiple steps, including esterification and polymerization reactions. The compound is typically synthesized by reacting 6-(propenoyloxy)hexanoic acid with 3-[2,2-dimethyl-3-[1-oxo-6-(propenoyloxy)hexyl]oxy]propoxy]-2,2-dimethyl-3-oxopropyl ester under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Kayarad HX-220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Kayarad HX-220 has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Kayarad HX-220 involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active components that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects .
Comparación Con Compuestos Similares
Similar Compounds
- Kayarad HX-620
- Kayarad DPHA
- Kayarad DPCA-60
Uniqueness
Kayarad HX-220 is unique due to its specific molecular structure, which imparts distinct properties such as high reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .
Propiedades
Número CAS |
102903-35-5 |
|---|---|
Fórmula molecular |
C28H44O10 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
[3-[2,2-dimethyl-3-(6-prop-2-enoyloxyhexanoyloxy)propanoyl]oxy-2,2-dimethylpropyl] 6-prop-2-enoyloxyhexanoate |
InChI |
InChI=1S/C28H44O10/c1-7-22(29)34-17-13-9-11-15-24(31)36-19-27(3,4)20-38-26(33)28(5,6)21-37-25(32)16-12-10-14-18-35-23(30)8-2/h7-8H,1-2,9-21H2,3-6H3 |
Clave InChI |
HTMMMSIQFWMMIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)CCCCCOC(=O)C=C)COC(=O)C(C)(C)COC(=O)CCCCCOC(=O)C=C |
Números CAS relacionados |
102903-35-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






